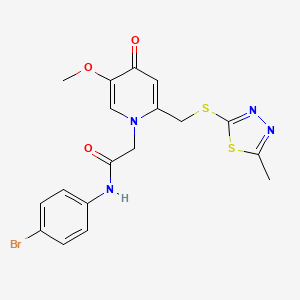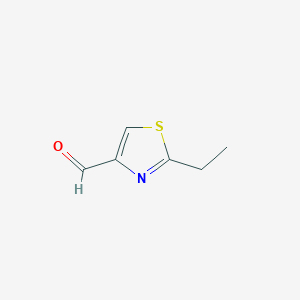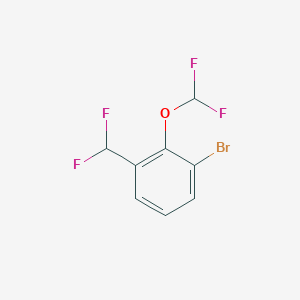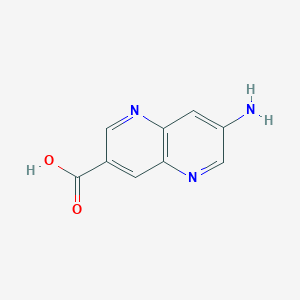
Methyl Dibenzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Several synthetic methods exist for preparing Methyl Dibenzofuran-2-carboxylate. One approach involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate and N-methyl pyrrolidine . This yields the desired compound in good yields and purity .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring fused to a carboxylate group. The compound’s planar structure allows for various interactions with other molecules, influencing its biological properties .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo intramolecular photochemical Wittig reactions to form 2-aryl/alkyl benzofurans . Additionally, reduction of the nitro group in related compounds can lead to further functionalization .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Electrochemistry and Catalysis
Graham, Zheng, and Nocera (2014) synthesized methyl 6-formyl-4-dibenzofurancarboxylate, which was used in the large-scale synthesis of a dibenzofuran-functionalized hangman porphyrin. This compound, when complexed with cobalt, exhibited activity as a proton reduction electrocatalyst (Graham, Zheng, & Nocera, 2014).
Antitubercular Agents
Surineni et al. (2018) reported on the synthesis of dibenzofuran, dibenzothiophene, and N-methyl carbazole tethered 2-aminothiazoles and their analogs, which demonstrated potent antitubercular activity against Mycobacterium tuberculosis (Surineni et al., 2018).
NMR Spectroscopy and Drug Development
Yempala and Cassels (2017) conducted a study involving the synthesis of two isomeric dibenzofuran carboxaldehydes. These compounds were integral in the development of new β-phenylethylamines and NBOMe derivatives, currently under biological evaluation (Yempala & Cassels, 2017).
Cytotoxic and Antiplatelet Activities
Wang et al. (2004) synthesized dibenzofuran- and carbazole-substituted oximes, evaluating their cytotoxic and antiplatelet activities. These studies are significant for understanding potential therapeutic applications of such compounds (Wang et al., 2004).
Anionic Cyclization
Sanz et al. (2006) explored the anionic cyclization of benzyne-tethered aryllithiums, which led to the creation of functionalized carbazole, dibenzofuran, and dibenzothiophene derivatives. This study highlights the versatility of dibenzofurans in organic synthesis (Sanz et al., 2006).
Electrochemical Synthesis
Senboku, Michinishi, and Hara (2011) achieved the synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids through an innovative electrochemical method, highlighting another area where methyl dibenzofuran derivatives play a crucial role (Senboku, Michinishi, & Hara, 2011).
Aminobenzannulation Reaction
Tiano and Belmont (2008) utilized an aminobenzannulation reaction for synthesizing amino-substituted dibenzofurans, demonstrating the compound's utility in creating complex heterocycles (Tiano & Belmont, 2008).
Molecular Hybridization in Antimycobacterial Agents
Yempala, Sriram, Yogeeswari, and Kantevari (2012) conducted a study on molecular hybridization of dibenzofuran embodied homoisoflavonoids, contributing to the development of novel antimycobacterial agents (Yempala et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl dibenzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-16-14(15)9-6-7-13-11(8-9)10-4-2-3-5-12(10)17-13/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQTUIVYNKZDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-methylphenyl)piperazine](/img/structure/B2723335.png)
![2-(2-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2723336.png)
![8-(ethylsulfanyl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2723337.png)
![[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetic acid](/img/structure/B2723338.png)





![3-(4-fluorophenyl)-9-(3-isopropoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2723347.png)
![methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2723349.png)
